molecular formula C26H22N2O B4162036 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

Cat. No.: B4162036
M. Wt: 378.5 g/mol
InChI Key: BTFHWTZSBLWKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-6-methyl-2-phenylquinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with isoquinolinylcarbonyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems, such as metal-organic frameworks or heterogeneous catalysts, can enhance the efficiency of the synthesis process. Additionally, solvent-free conditions or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-6-methyl-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

4-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-6-methyl-2-phenylquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(6-METHYL-2-PHENYL-4-QUINOLYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cilostazol: A quinoline derivative used as a phosphodiesterase inhibitor.

    Carteolol: A quinoline-based beta-blocker.

    Aripiprazole: A quinoline derivative with antipsychotic properties.

Uniqueness

4-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-6-methyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of isoquinolinylcarbonyl and phenyl groups on the quinoline core differentiates it from other quinoline derivatives, providing unique opportunities for drug development and chemical research.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c1-18-11-12-24-22(15-18)23(16-25(27-24)20-8-3-2-4-9-20)26(29)28-14-13-19-7-5-6-10-21(19)17-28/h2-12,15-16H,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFHWTZSBLWKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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